5-Bromoquinoline-8-carbaldehyde

Organic Synthesis Medicinal Chemistry Cross-Coupling

5-Bromoquinoline-8-carbaldehyde (CAS 885267-41-4) delivers a rare dual-reactive architecture: bromine at C5 for cross-coupling (Suzuki, Buchwald-Hartwig) and aldehyde at C8 for condensation, reductive amination, and Schiff base chemistry. This specific 5-bromo/8-aldehyde substitution pattern—unlike generic analogs—enables halogen bonding interactions and a higher LogP (~2.7 vs. ~2.45 for the chloro analog), critical for lipophilicity-driven SAR optimization. Use as a central building block for diverse compound libraries, bidentate metal complexes (OLED, sensing), and antimalarial lead derivatization. Supplied at ≥95% purity to ensure reproducible downstream results with minimal side products.

Molecular Formula C10H6BrNO
Molecular Weight 236.06 g/mol
CAS No. 885267-41-4
Cat. No. B113166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoquinoline-8-carbaldehyde
CAS885267-41-4
Molecular FormulaC10H6BrNO
Molecular Weight236.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)C=O)Br
InChIInChI=1S/C10H6BrNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H
InChIKeyNPLPBRIDHFAGPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromoquinoline-8-carbaldehyde (CAS 885267-41-4) for Research and Industrial Procurement


5-Bromoquinoline-8-carbaldehyde (CAS 885267-41-4) is a halogenated heteroaromatic compound belonging to the quinoline derivative class. It features a bromine atom at the 5-position and an aldehyde group at the 8-position on the quinoline ring, giving it a molecular formula of C10H6BrNO and a molecular weight of 236.06 g/mol [1]. This compound is typically supplied as a yellow to brown solid with a purity specification of ≥95% or 98% from various vendors, and is recognized for its utility as a reactive intermediate in organic synthesis and medicinal chemistry research [2].

Why 5-Bromoquinoline-8-carbaldehyde Cannot Be Simply Substituted by Other Quinoline Aldehydes


The specific substitution pattern on the quinoline core—bromine at position 5 and aldehyde at position 8—creates a unique chemical and biological reactivity profile that generic or differently substituted quinoline analogs cannot replicate. The bromine atom is a key handle for cross-coupling reactions and participates in halogen bonding, while the aldehyde group enables specific condensation and Schiff base chemistry . This precise combination is essential for producing derivatives with targeted properties, as small changes in halogen position or identity can drastically alter a compound's physicochemical parameters, such as lipophilicity, and consequently its performance in medicinal chemistry or materials science applications .

Quantitative Differentiation of 5-Bromoquinoline-8-carbaldehyde Against Key Comparators


Differential Cross-Coupling Reactivity of 5-Bromo vs. 6-Bromo-8-carbaldehyde Isomer

The position of the bromine atom on the quinoline ring relative to the aldehyde group creates a distinct electronic environment that influences reactivity in cross-coupling reactions. The 5-bromo isomer (target) is expected to exhibit different reactivity in palladium-catalyzed couplings compared to the 6-bromo isomer due to altered electron density distribution. While direct head-to-head kinetic data is not available in the provided sources, the principle of regiochemical differentiation is a cornerstone of synthetic route design, making the 5-bromo isomer a non-interchangeable building block for accessing specific substitution patterns [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Enhanced Lipophilicity (LogP) of 5-Bromo vs. 5-Chloro-8-carbaldehyde Analog

The substitution of chlorine with bromine at the 5-position significantly increases the lipophilicity of the quinoline-8-carbaldehyde scaffold. For 5-Bromoquinoline-8-carbaldehyde, the predicted LogP is approximately 2.61-2.75 . In contrast, the 5-chloro analog exhibits a lower predicted LogP of approximately 2.45 [1]. This quantifiable difference of 0.16-0.30 LogP units can translate to meaningful changes in membrane permeability, protein binding, and overall pharmacokinetic profile in a biological context.

Medicinal Chemistry Drug Design ADME

Benchmark Purity Specification for Procurement Assurance

For reliable and reproducible research outcomes, procurement decisions are often driven by available purity grades. 5-Bromoquinoline-8-carbaldehyde is commercially available with a standard minimum purity of 95%, with some suppliers offering higher specifications up to 98% [1]. In contrast, its 5-chloro analog, while also available at 95% purity from some vendors, can have different pricing and availability dynamics, as indicated by a price of $879 per gram from one supplier . The established supply chain and consistent purity of the 5-bromo derivative reduce experimental variability and ensure batch-to-batch reproducibility.

Quality Control Procurement Synthesis

Validated Application Scenarios for 5-Bromoquinoline-8-carbaldehyde Procurement


Synthesis of Diversely Functionalized Quinoline Libraries for Drug Discovery

Given its dual reactive handles (the bromine for cross-coupling and the aldehyde for condensation or reductive amination), 5-Bromoquinoline-8-carbaldehyde is an ideal central building block for generating diverse chemical libraries. The high purity (≥95-98%) ensures that downstream reactions proceed with minimal side products from impurities .

Investigations into Structure-Activity Relationships (SAR) for Halogen-Bonding Interactions

The presence of the bromine atom, which is known to engage in halogen bonding, makes this compound a valuable probe for SAR studies. The quantifiably higher lipophilicity (LogP ~2.7) compared to its chloro analog (LogP ~2.45) allows researchers to specifically investigate the impact of increased lipophilicity on target binding and ADME properties [1].

Use as a Starting Material for Developing Novel Antimalarial Agents

Research on related quinoline compounds has shown antimalarial efficacy with IC50 values ranging from 150 to 680 nM against Plasmodium falciparum strains . As a key synthetic intermediate, 5-Bromoquinoline-8-carbaldehyde can be utilized to synthesize new derivatives for exploring and optimizing this biological activity.

Precursor for Quinoline-Based Metal Complexes and Functional Materials

The molecule's ability to act as a bidentate ligand via the quinoline nitrogen and the aldehyde oxygen, combined with the heavy atom effect from bromine, positions it as a useful precursor for synthesizing metal complexes. Such complexes are of interest in fields like OLED development and chemical sensing, where the specific electronic and structural properties conferred by the 5-bromo substitution pattern are crucial .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromoquinoline-8-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.